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Compound of Interest

Compound Name: Peroxydehydrotumulosic acid

CAS No.: 943225-53-4

Cat. No.: B3030682

Get Quote

Executive Summary & Chemical Identity
Peroxydehydrotumulosic acid (specifically 5α,8α-epidioxy-dehydrotumulosic acid) is a

bioactive lanostane triterpenoid originally isolated from the sclerotia of Poria cocos (Wolfiporia

cocos).[1] It is structurally characterized by a 5,8-endoperoxide bridge and a C-21 carboxylic

acid side chain.[1][2]

IUPAC Name: (3β,5α,8α,24E)-5,8-Epidioxy-3-hydroxy-lanosta-6,24-dien-21-oic acid[1][2]

Molecular Formula: C₃₁H₄₈O₆[1][2]

Molecular Weight: 516.71 g/mol [1][2]

Core Scaffold: Lanostane (Tetracyclic triterpene)[1]

Key Reactivity: The molecule is an oxidation product of a 5,7-diene precursor via [4+2]

cycloaddition with singlet oxygen (

).[1]
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Scientific Context: While often isolated as a natural product, the de novo chemical synthesis of

such complex triterpenes is inefficient. The standard research approach is semi-synthesis from

the abundant natural precursor Dehydrotumulosic acid (C₃₁H₄₈O₄). This guide details the

conversion of the 7,9-diene precursor (Dehydrotumulosic acid) to the 5,8-endoperoxide target.

[1]

Biosynthetic & Synthetic Logic
The synthesis relies on the reactivity of conjugated dienes with singlet oxygen. However, a

critical mechanistic prerequisite exists: Dehydrotumulosic acid typically exists as the

thermodynamically stable 7,9(11)-diene, which is inert to

cycloaddition.[1] It must first be isomerized to the reactive 5,7-diene (homoannular diene)
intermediate.[1]

Mechanistic Pathway[1][2]
Precursor: Dehydrotumulosic acid (Lanosta-7,9(11),24-trien-21-oic acid).[1][2]

Isomerization: Migration of the double bond system from

to

.

Photo-oxygenation: Reaction of the ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

system with singlet oxygen (

) to form the 5,8-epidioxy-6-ene system.[1]
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Figure 1: Mechanistic pathway for the semi-synthesis of Peroxydehydrotumulosic acid.

Experimental Protocols
Phase A: Isolation/Preparation of Precursor
If Dehydrotumulosic acid is not commercially available, it must be isolated from Poria cocos.

Extraction: Extract dried sclerotia of Poria cocos (1 kg) with EtOH (5 L) under reflux for 3

hours.

Partition: Concentrate extract and partition between H₂O and EtOAc. Retain the EtOAc layer.

Fractionation: Subject the EtOAc fraction to silica gel column chromatography. Elute with a

gradient of CH₂Cl₂:MeOH (100:0

90:10).

Purification: Dehydrotumulosic acid elutes in fractions containing ~2-5% MeOH. Recrystallize

from MeOH to obtain white needles.

Validation: UV

243 nm (characteristic of heteroannular 7,9(11)-diene).[1]

Phase B: Semi-Synthesis (Isomerization & Photo-
oxygenation)
This protocol couples the isomerization and photo-oxygenation steps.[1] The 5,7-diene is often

generated in situ or exists in equilibrium under irradiation conditions.[1]

Reagents:

Substrate: Dehydrotumulosic acid (100 mg, 0.21 mmol)

Solvent: Pyridine (10 mL) or EtOH/THF (1:1)
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Sensitizer: Tetraphenylporphyrin (TPP) (2 mg) or Rose Bengal (5 mg)[1]

Light Source: 500W Tungsten-halogen lamp or High-power LED (650 nm for Rose Bengal,

515 nm for TPP)

Atmosphere: Oxygen (O₂) gas (99.9%)[1]

Procedure:

Dissolution: Dissolve 100 mg of Dehydrotumulosic acid in 10 mL of pyridine in a Pyrex

photochemical reactor vessel.

Note: Pyridine is preferred as it facilitates the enolization/isomerization required to access

the reactive 5,7-diene tautomer.[1][2]

Sensitizer Addition: Add 2 mg of TPP. Ensure complete dissolution.

Irradiation: Cool the vessel to 0°C using an ice jacket to prevent thermal decomposition.

Bubble a slow stream of O₂ through the solution while irradiating with the light source.

Monitoring: Monitor reaction by TLC (Mobile phase: CH₂Cl₂:MeOH 95:5). The starting

material (UV active, 254 nm) will disappear, and a new spot (staining brown with

vanillin/H₂SO₄, less UV active) will appear.[1] Reaction time is typically 2–6 hours.

Workup: Evaporate pyridine under reduced pressure (azeotrope with toluene if necessary).

Purification: Purify the residue via flash chromatography (Silica gel, Hexane:EtOAc 3:1

1:1).

Yield: Expect 40–60% conversion to the 5,8-epidioxy product.

Characterization & Data Analysis
The structural confirmation relies on detecting the loss of the conjugated diene system and the

appearance of the peroxide bridge signals.

Nuclear Magnetic Resonance (NMR)
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The 5,8-endoperoxide moiety introduces specific diagnostic shifts. The C-5 and C-8 carbons

transform from sp² (alkene) to sp³ (oxygenated quaternary) centers.[1]

Table 1: Diagnostic NMR Signals (in Pyridine-d₅)

Position Atom
Chemical Shift
(δ)

Multiplicity Interpretation

C-5 ¹³C 82.0 - 83.0 ppm Singlet (C)

Quaternary

carbon bonded

to peroxide

oxygen.[1]

C-8 ¹³C 79.0 - 80.0 ppm Singlet (C)

Quaternary

carbon bonded

to peroxide

oxygen.[1]

H-6 ¹H 6.25 ppm
Doublet (

Hz)

Vinyl proton of

the new

double bond.[1]

H-7 ¹H 6.55 ppm
Doublet (

Hz)

Vinyl proton of

the new

double bond.[1]

H-3 ¹H 3.4 - 3.6 ppm Multiplet

Proton alpha to

the 3-hydroxyl

group.[1]

C-21 ¹³C ~178.0 ppm Singlet
Carboxylic acid

carbonyl.[1]

Note: The AB system of H-6 and H-7 (ngcontent-ng-c2699131324="" _nghost-ng-

c2339441298="" class="inline ng-star-inserted">

Hz) is the "fingerprint" of the 5,8-epidioxy-6-ene system.[1]
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Mass Spectrometry (MS)[1][5]
ESI-MS (Negative Mode):

515

Fragmentation: Look for loss of O₂ (32 Da) in MS/MS, a characteristic fragmentation of

endoperoxides, reverting to the diene mass (

483).

Infrared Spectroscopy (IR)[1]
3400 cm⁻¹: O-H stretch (broad).[1]

1710 cm⁻¹: C=O stretch (carboxylic acid).[1]

~850-900 cm⁻¹: O-O stretch (weak, often obscured but diagnostic if visible).[1]

Structural Visualization
The following diagram illustrates the stereochemical transformation during the synthesis.
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Figure 2: Structural evolution from planar diene to bridged endoperoxide.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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